molecular formula C12H14N2O2 B7615291 N-[3-(azetidine-1-carbonyl)phenyl]acetamide

N-[3-(azetidine-1-carbonyl)phenyl]acetamide

Cat. No.: B7615291
M. Wt: 218.25 g/mol
InChI Key: OMNZDBMDGBNYJY-UHFFFAOYSA-N
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Description

N-[3-(azetidine-1-carbonyl)phenyl]acetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenyl group and an acetamide moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(azetidine-1-carbonyl)phenyl]acetamide typically involves the formation of the azetidine ring followed by its functionalization. One common method is the [2+2] cycloaddition reaction, where an imine and an alkene react to form the azetidine ring . The reaction conditions often require the use of a catalyst, such as a transition metal complex, and can be carried out under mild to moderate temperatures.

Industrial Production Methods

Industrial production of azetidine derivatives, including this compound, may involve large-scale cycloaddition reactions or ring-opening polymerizations. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(azetidine-1-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form azetidinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions include azetidinones, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(azetidine-1-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(azetidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar ring strain and reactivity.

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability characteristics.

Uniqueness

N-[3-(azetidine-1-carbonyl)phenyl]acetamide is unique due to its combination of an azetidine ring with a phenylacetamide moiety, providing a distinct set of chemical and biological properties. Its specific reactivity and stability make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(azetidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(15)13-11-5-2-4-10(8-11)12(16)14-6-3-7-14/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNZDBMDGBNYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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